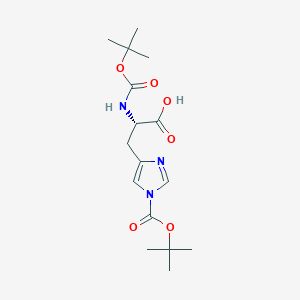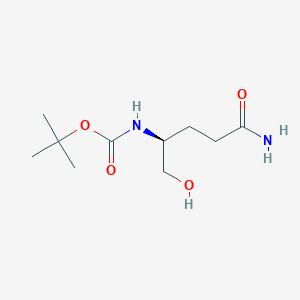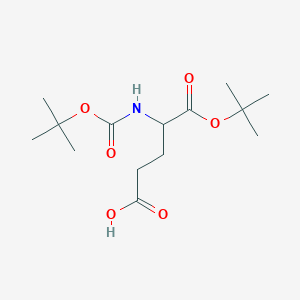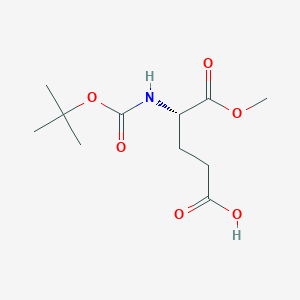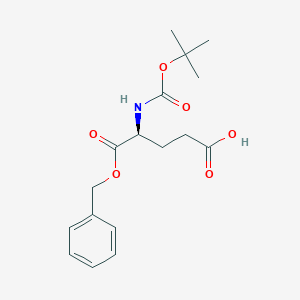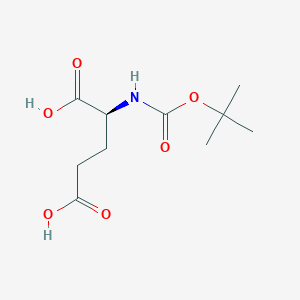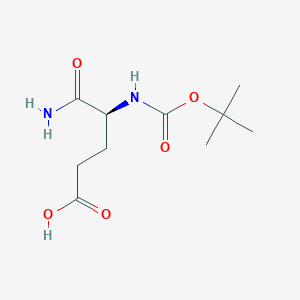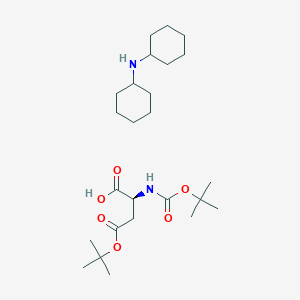
Boc-Asp(OtBu)-OH.DCHA
Overview
Description
“Boc-Asp(OtBu)-OH” is an aspartic acid derivative . It is used in the preparation of highly selective thrombin inhibitors and also in the preparation of thiopeptides and thioacylating agents . It is a building block for solid phase peptide synthesis .
Synthesis Analysis
“Boc-Asp(OtBu)-OH” is a derivative of the synthesis of side-chain modified aspartic acid derivatives . It is used in peptide synthesis .Molecular Structure Analysis
The molecular formula of “Boc-Asp(OtBu)-OH” is C₁₃H₂₃NO₆ . It has a molar mass of 289.32 g/mol .Chemical Reactions Analysis
“Boc-Asp(OtBu)-OH” is used in the synthesis of side-chain modified aspartic acid derivatives . It is also used in the preparation of highly selective thrombin inhibitors .Physical And Chemical Properties Analysis
“Boc-Asp(OtBu)-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . It has a density of 1.1±0.1 g/cm3, a boiling point of 429.0±40.0 °C at 760 mmHg, and a melting point of 101-103°C .Scientific Research Applications
“Boc-Asp(OtBu)-OH.DCHA” is a specific form of aspartic acid, which is an amino acid. The “Boc” and “OtBu” parts of the name refer to protective groups used in peptide synthesis . This compound is used as a building block in solid phase peptide synthesis .
One specific application of “Boc-Asp(OtBu)-OH.DCHA” is in the preparation of highly selective thrombin inhibitors . Thrombin is an enzyme that plays a key role in blood clotting, and inhibitors can be used to prevent or treat conditions related to blood clots.
-
Peptide Synthesis
- “Boc-Asp(OtBu)-OH.DCHA” is used as a building block in solid phase peptide synthesis . The “Boc” and “OtBu” parts of the name refer to protective groups used in peptide synthesis .
- The method of application involves incorporating “Boc-Asp(OtBu)-OH.DCHA” into a larger peptide sequence. The exact procedure would depend on the specific synthesis method used, and could involve a variety of technical details or parameters .
- The results or outcomes obtained from this use would depend on the specific experiment conducted. In general, the goal would be to produce a peptide with the desired properties .
-
Preparation of Thrombin Inhibitors
- “Boc-Asp(OtBu)-OH.DCHA” is used in the preparation of highly selective thrombin inhibitors . Thrombin is an enzyme that plays a key role in blood clotting, and inhibitors can be used to prevent or treat conditions related to blood clots .
- The method of application involves incorporating “Boc-Asp(OtBu)-OH.DCHA” into a larger peptide sequence designed to inhibit thrombin .
- The results or outcomes obtained from this use would also depend on the specific experiment conducted. In general, the goal would be to produce a peptide that effectively inhibits thrombin, and the success of the experiment could be measured by testing the peptide’s inhibitory activity .
-
Preparation of Thiopeptides and Thioacylating Agents
- “Boc-Asp(OtBu)-OH.DCHA” is also used in the preparation of thiopeptides and thioacylating agents .
- The method of application would involve incorporating “Boc-Asp(OtBu)-OH.DCHA” into a larger peptide sequence designed to form thiopeptides or thioacylating agents .
- The results or outcomes obtained from this use would depend on the specific experiment conducted. In general, the goal would be to produce a peptide with the desired properties .
-
Preparation of Hydrophobic Peptides
- “Boc-Asp(OtBu)-OH.DCHA” can be used in the synthesis of hydrophobic peptides .
- The method of application involves incorporating “Boc-Asp(OtBu)-OH.DCHA” into a larger peptide sequence designed to form hydrophobic peptides .
- The results or outcomes obtained from this use would depend on the specific experiment conducted. In general, the goal would be to produce a peptide with the desired hydrophobic properties .
-
Preparation of Peptides Containing Ester and Thioester Moieties
- “Boc-Asp(OtBu)-OH.DCHA” can also be used in the preparation of peptides containing ester and thioester moieties .
- The method of application would involve incorporating “Boc-Asp(OtBu)-OH.DCHA” into a larger peptide sequence designed to form peptides with ester and thioester moieties .
- The results or outcomes obtained from this use would depend on the specific experiment conducted. In general, the goal would be to produce a peptide with the desired properties .
Future Directions
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp(OtBu)-OH.DCHA | |
CAS RN |
1913-12-8 | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1913-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butyl hydrogen N-((tert-butoxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-butyl hydrogen N-[(tert-butoxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



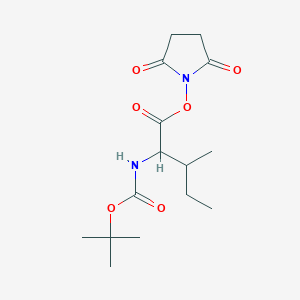
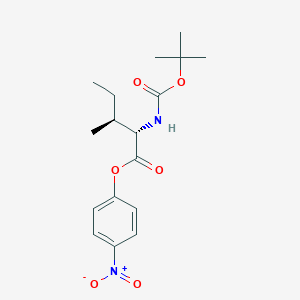
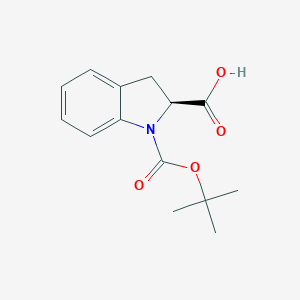
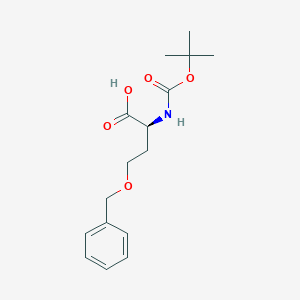
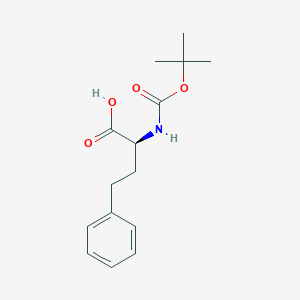
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)
